5'-Thymidylic acid, 3'-azido-3'-deoxy-, dibutyl ester
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Overview
Description
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dibutyl ester is a synthetic nucleotide analog It is structurally derived from thymidine monophosphate, where the 3’-hydroxyl group is replaced by an azido group, and the phosphate group is esterified with dibutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dibutyl ester typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane in the presence of a catalyst such as tin(IV) chloride.
Phosphorylation: The 5’-hydroxyl group is phosphorylated using a phosphorylating agent like phosphorus oxychloride.
Esterification: The phosphate group is esterified with butanol in the presence of a condensing agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dibutyl ester can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 5’-Thymidylic acid, 3’-amino-3’-deoxy-, dibutyl ester.
Hydrolysis: 5’-Thymidylic acid, 3’-azido-3’-deoxy- and butanol.
Scientific Research Applications
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dibutyl ester has several applications in scientific research:
Biochemistry: Used as a probe to study DNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential as an antiviral agent, particularly against retroviruses.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for research in gene editing and regulation.
Chemical Biology: Employed in the development of nucleotide-based inhibitors for various enzymes.
Mechanism of Action
The compound exerts its effects primarily through incorporation into DNA or RNA strands during synthesis. The presence of the azido group at the 3’ position prevents further elongation of the nucleic acid chain, effectively terminating synthesis. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral genomes.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: Similar structure but with an amino group instead of an azido group.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, monophenyl ester: Another esterified form with different ester groups.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dibutyl ester is unique due to its specific esterification with dibutyl groups, which may influence its solubility, stability, and interaction with biological molecules compared to other similar compounds.
Properties
CAS No. |
130753-05-8 |
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Molecular Formula |
C18H30N5O7P |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dibutyl phosphate |
InChI |
InChI=1S/C18H30N5O7P/c1-4-6-8-27-31(26,28-9-7-5-2)29-12-15-14(21-22-19)10-16(30-15)23-11-13(3)17(24)20-18(23)25/h11,14-16H,4-10,12H2,1-3H3,(H,20,24,25)/t14-,15+,16+/m0/s1 |
InChI Key |
NLTDQMSIAJOSCT-ARFHVFGLSA-N |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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